molecular formula C9H12FNO B1387104 3-Fluoro-4-isopropoxyaniline CAS No. 97566-69-3

3-Fluoro-4-isopropoxyaniline

Cat. No. B1387104
CAS RN: 97566-69-3
M. Wt: 169.2 g/mol
InChI Key: ICUXLCRUPIGCIB-UHFFFAOYSA-N
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Description

3-Fluoro-4-isopropoxyaniline is a chemical compound with the molecular formula C9H12FNO . It has a molecular weight of 169.2 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12FNO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,11H2,1-2H3 . This indicates the presence of a fluorine atom, an isopropoxy group, and an amine group in the molecule.


Physical And Chemical Properties Analysis

This compound is a liquid or solid or semi-solid or lump at room temperature . It should be stored in a dark place, under an inert atmosphere .

Mechanism of Action

The exact mechanism of action of 3-Fluoro-4-isopropoxyaniline is not yet fully understood. However, it is believed that this compound acts as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in the production of pro-inflammatory molecules, such as tumor necrosis factor-alpha and interleukin-6.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation and oxidative stress, as well as to reduce the risk of cancer and Alzheimer's disease. Additionally, this compound has been found to improve cognitive function, reduce anxiety, and improve mood.

Advantages and Limitations for Lab Experiments

The major advantage of using 3-Fluoro-4-isopropoxyaniline in laboratory experiments is its low toxicity, which makes it suitable for use in a variety of cell culture and animal studies. Additionally, this compound is relatively inexpensive and can be easily synthesized from readily available starting materials. However, this compound is not approved for use in humans and its long-term safety and efficacy have not been established.

Future Directions

The potential applications of 3-Fluoro-4-isopropoxyaniline are numerous and further research is needed to fully understand its mechanism of action and potential therapeutic benefits. Future studies should focus on determining the optimal dosage and administration route of this compound, as well as its safety and efficacy in humans. Additionally, further research should be conducted to explore the potential of this compound as an anti-inflammatory agent, an antioxidant, and a cognitive enhancer. Finally, research should be conducted to explore the potential of this compound as an adjuvant therapy for cancer and Alzheimer's disease.

Scientific Research Applications

3-Fluoro-4-isopropoxyaniline has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. In one study, this compound was found to inhibit the growth of human cancer cells in vitro. In another study, this compound was found to reduce the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. Additionally, this compound has been studied for its potential as an anti-inflammatory agent and as an antioxidant.

Safety and Hazards

The safety information for 3-Fluoro-4-isopropoxyaniline indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands and skin thoroughly after handling (P264), wearing protective gloves/clothing/eye/face protection (P280), and storing in a well-ventilated place with the container kept tightly closed (P403+P233) .

properties

IUPAC Name

3-fluoro-4-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUXLCRUPIGCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651875
Record name 3-Fluoro-4-[(propan-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97566-69-3
Record name 3-Fluoro-4-[(propan-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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